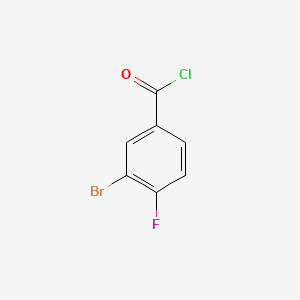

3-Bromo-4-fluorobenzoyl chloride

説明

Significance of Halogenated Aromatic Compounds in Advanced Organic Synthesis

Halogenated aromatic compounds are fundamental to the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. innospk.com The presence of halogen atoms on an aromatic ring provides a handle for a variety of chemical transformations, most notably cross-coupling reactions. These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

The specific type and position of the halogen atom can significantly influence the reactivity of the aromatic ring. For instance, the differing electronegativity and bond strengths of fluorine, chlorine, and bromine atoms allow for selective reactions at different sites within a polyhalogenated molecule. nih.gov This regioselectivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules with a high degree of control.

Strategic Importance of Acyl Chlorides as Reactive Intermediates

Acyl chlorides, with the general formula RCOCl, are among the most reactive derivatives of carboxylic acids. catalysis.blogwikipedia.org This high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. chemistrystudent.com This inherent reactivity makes acyl chlorides key intermediates for the synthesis of esters, amides, and other carbonyl-containing compounds. wikipedia.orgsavemyexams.com

The conversion of a carboxylic acid to an acyl chloride is a common strategy to activate the carboxyl group for further reactions. Reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are frequently employed for this transformation. savemyexams.com The resulting acyl chlorides can then readily react with alcohols, amines, and other nucleophiles, often under mild conditions, to form the desired products in high yields. chemistrystudent.comsavemyexams.com

Academic Research Perspectives on 3-Bromo-4-fluorobenzoyl Chloride

This compound has garnered attention in academic and industrial research due to its potential as a versatile building block. Its structure incorporates a bromine atom, a fluorine atom, and an acyl chloride group, each offering distinct opportunities for chemical modification.

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-based substituents. The fluorine atom, while generally less reactive in nucleophilic substitution, can influence the electronic properties of the molecule and can be a site for specific transformations. The acyl chloride group, as previously discussed, provides a reliable route for the formation of amides, esters, and ketones. wikipedia.orgsavemyexams.com

Research has focused on utilizing this compound in the synthesis of complex molecules with potential biological activity. For example, it serves as a precursor for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969), an important intermediate for certain pesticides and pharmaceuticals. google.comgoogle.com The strategic combination of reactive sites on this single molecule allows for the efficient and convergent synthesis of elaborate chemical structures.

Chemical Compound Information

| Compound Name |

| This compound |

| 3-Bromo-4-fluorobenzoic acid |

| Thionyl chloride |

| Oxalyl chloride |

| Phosphorus pentachloride |

| 3-Bromo-4-fluorobenzaldehyde |

| Amines |

| Alcohols |

| Esters |

| Amides |

| Ketones |

| Suzuki coupling |

| Heck coupling |

| Sonogashira coupling |

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 672-75-3 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₇H₃BrClFO | scbt.comuni.lu |

| Molecular Weight | 237.45 g/mol | scbt.com |

| Boiling Point | 43-45 °C | sigmaaldrich.com |

| Melting Point | >110 °C | sigmaaldrich.com |

| Density | 1.742 g/cm³ | letopharm.com |

| Refractive Index | 1.561 | letopharm.com |

Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHZOCIBMCWXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217483 | |

| Record name | 3-Bromo-4-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-75-3 | |

| Record name | 3-Bromo-4-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Fluorobenzoyl Chloride

Conventional Routes for Acyl Chloride Formation

The most common and direct method for synthesizing 3-Bromo-4-fluorobenzoyl chloride is through the activation of the carboxylic acid group of 3-Bromo-4-fluorobenzoic acid. This transformation is a cornerstone of organic synthesis, converting a relatively unreactive carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack.

Direct Chlorination of 3-Bromo-4-fluorobenzoic Acid

The conversion of 3-Bromo-4-fluorobenzoic acid to its acyl chloride is a standard and efficient process. This method is widely favored for its high yields and the reactivity of the resulting product, which is essential for subsequent derivatization.

Several reagents are effective for the chlorination of carboxylic acids. The most commonly employed agent for the synthesis of this compound is thionyl chloride (SOCl₂). ontosight.ai Its utility is enhanced by the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.

Other effective chlorinating agents include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). ontosight.ai Phosphorus pentachloride reacts to form the acyl chloride along with phosphoryl chloride (POCl₃) and HCl. While effective, the separation of the product from the liquid byproduct POCl₃ can be more complex than with thionyl chloride. Oxalyl chloride is another highly effective reagent that also produces gaseous byproducts (CO, CO₂, and HCl), making it a clean alternative, though it is often more expensive and reserved for smaller-scale syntheses.

Table 1: Common Chlorinating Agents for Carboxylic Acid Conversion

| Chlorinating Agent | Formula | Byproducts | Physical State of Byproducts |

|---|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂, HCl | Gas |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | Gas |

The reaction to synthesize this compound typically involves treating 3-Bromo-4-fluorobenzoic acid with an excess of thionyl chloride. The reaction is often performed by heating the mixture under reflux. A patent describing a similar transformation of 3-bromo-4-fluoro-benzoic acid amide to the corresponding nitrile uses refluxing thionyl chloride at temperatures between 85°C and 90°C until the evolution of gas ceases, indicating the completion of the reaction. google.com Such conditions are analogous to those used for the carboxylic acid itself. orgsyn.org

Optimization of this reaction involves ensuring the complete conversion of the carboxylic acid to minimize impurities in the final product. Using an excess of the chlorinating agent is a common strategy to drive the reaction to completion. The reaction can be run neat (without a solvent) or in an inert solvent such as toluene (B28343) or dichloromethane (B109758). Upon completion, the excess thionyl chloride is typically removed by distillation, often under reduced pressure, to yield the crude acyl chloride which can be purified further by vacuum distillation. orgsyn.org For some applications, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction with thionyl chloride or oxalyl chloride.

Table 2: Typical Reaction Parameters for Chlorination with Thionyl Chloride

| Parameter | Condition | Purpose |

|---|---|---|

| Reagent | Excess Thionyl Chloride | Drives reaction to completion |

| Temperature | Reflux (e.g., 85-90°C) | Provides activation energy for the reaction |

| Solvent | Neat or Inert Solvent (e.g., Toluene) | Provides a medium for the reaction |

| Catalyst | Catalytic DMF (optional) | Increases reaction rate |

| Work-up | Distillation of excess reagent | Purification of the product |

The mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through several key steps.

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride.

Formation of Chlorosulfite Intermediate: This is followed by the expulsion of a chloride ion and a proton transfer, leading to the formation of a reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.

Nucleophilic Acyl Substitution: The chloride ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.

Product Formation: A tetrahedral intermediate is formed, which then collapses. This results in the reformation of the carbonyl double bond and the elimination of the leaving group, which decomposes into sulfur dioxide and another chloride ion, yielding the final acyl chloride product.

This process is thermodynamically favorable due to the formation of the stable gaseous byproducts SO₂ and HCl.

Alternative Precursors and Synthetic Pathways

While direct chlorination of the carboxylic acid is the most straightforward route, this compound can also be prepared from other starting materials, such as the corresponding benzyl (B1604629) alcohol.

An alternative synthetic route begins with 3-Bromo-4-fluorobenzyl alcohol. This multi-step pathway first requires the oxidation of the primary alcohol to the carboxylic acid. This is a common transformation in organic synthesis, and various oxidizing agents can be employed. A standard method involves heating the alcohol under reflux with a strong oxidizing agent, such as potassium dichromate(VI) (K₂Cr₂O₇) in the presence of dilute sulfuric acid. libretexts.org Other modern methods offer milder conditions and higher selectivity. organic-chemistry.orgorgsyn.org

Once 3-Bromo-4-fluorobenzoic acid is synthesized and isolated, it can then be converted to the target acyl chloride, this compound, using the direct chlorination methods described in section 2.1.1.

An alternative, though less common, pathway could involve the conversion of 3-Bromo-4-fluorobenzyl alcohol to 3-bromo-4-fluorobenzyl chloride, for instance by reaction with thionyl chloride. The resulting benzyl chloride could then potentially be oxidized to the benzoyl chloride. However, this route is generally less direct for this specific transformation than the oxidation-chlorination sequence.

Indirect Routes Involving Multi-step Transformations

The synthesis of this compound can be effectively achieved through various indirect, multi-step transformations. These methodologies commence with simpler, more readily available starting materials and proceed through a sequence of chemical reactions to construct the target molecule. These routes offer flexibility in terms of precursor selection and can be adapted based on the availability and cost of starting materials. Key intermediates in these pathways typically include 3-bromo-4-fluorobenzoic acid, which is then converted to the final acyl chloride product.

One notable pathway begins with fluorobenzene (B45895), which undergoes a series of reactions including acylation, bromination, and oxidation to yield the carboxylic acid precursor. google.comgoogle.com An alternative approach starts from 3-bromo-4-aminotoluene, involving diazotization and subsequent functional group transformations. google.com Furthermore, the synthesis can commence from 4-fluorobenzaldehyde (B137897), which is first brominated and then oxidized. chemicalbook.com Each of these multi-step sequences involves distinct intermediates and reaction conditions, which are detailed below.

Synthesis from Fluorobenzene

A well-documented industrial process for preparing 3-bromo-4-fluorobenzoic acid, the direct precursor to this compound, starts from fluorobenzene. google.comgoogle.com This method is advantageous as it utilizes inexpensive starting materials. The process involves three main chemical transformations:

Friedel-Crafts Acylation: Fluorobenzene is first reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to form 4-fluoroacetophenone.

Bromination: The resulting 4-fluoroacetophenone is then brominated to introduce the bromine atom at the position meta to the acetyl group, yielding 3-bromo-4-fluoroacetophenone.

Haloform Reaction (Oxidation): The methyl ketone group of 3-bromo-4-fluoroacetophenone is subsequently oxidized to a carboxylate using a hypochlorite (B82951) solution. Acidification then provides the final product, 3-bromo-4-fluorobenzoic acid. google.com

The resulting 3-bromo-4-fluorobenzoic acid can then be converted to this compound through standard chlorination methods, for example, by treatment with thionyl chloride or oxalyl chloride.

A representative procedure for the synthesis of 3-bromo-4-fluorobenzoic acid from fluorobenzene is outlined in the following table. google.com

Table 1: Synthesis of 3-Bromo-4-fluorobenzoic Acid from Fluorobenzene

| Step | Reactants | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Fluorobenzene, Acetyl chloride | Aluminum chloride, 30-60°C | 4-Fluoroacetophenone | Intermediate |

| 2 | 4-Fluoroacetophenone | Bromine, 90-100°C | 3-Bromo-4-fluoroacetophenone | Intermediate |

Synthesis from 3-Bromo-4-aminotoluene

An alternative synthetic route described in the chemical literature involves starting from 3-bromo-4-aminotoluene. google.com This pathway consists of the following key steps:

Diazotization: The amino group of 3-bromo-4-aminotoluene is converted into a diazonium salt using a diazotizing agent, typically in the presence of tetrafluoroboric acid.

Schiemann Reaction: The resulting diazonium tetrafluoroborate (B81430) salt is then thermally decomposed (pyrolyzed), which results in the substitution of the diazonium group with a fluorine atom, yielding 3-bromo-4-fluorotoluene (B1266451).

Oxidation: The methyl group of 3-bromo-4-fluorotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Synthesis from 4-Fluorobenzaldehyde

Another viable multi-step synthesis begins with 4-fluorobenzaldehyde. chemicalbook.com This method involves the introduction of the bromine atom followed by oxidation of the aldehyde group.

Electrophilic Bromination: 4-Fluorobenzaldehyde undergoes electrophilic aromatic substitution with bromine to yield 3-bromo-4-fluorobenzaldehyde (B1265969). This reaction is typically carried out in the presence of a catalyst such as aluminum trichloride (B1173362) or a mixture of oleum (B3057394) and other promoters. chemicalbook.com

Oxidation: The aldehyde functional group of 3-bromo-4-fluorobenzaldehyde is then oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, with the specific choice of reagent influencing the reaction conditions and work-up procedure.

The resulting 3-bromo-4-fluorobenzoic acid serves as the immediate precursor to the final product. The table below summarizes the conditions for the bromination step.

Table 2: Synthesis of 3-Bromo-4-fluorobenzaldehyde from 4-Fluorobenzaldehyde

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde, Bromine | Aluminum trichloride, Dichloromethane, Reflux (16 hours) | 3-Bromo-4-fluorobenzaldehyde | Not specified |

Final Conversion to this compound

The culmination of these indirect, multi-step syntheses is the conversion of the intermediate, 3-bromo-4-fluorobenzoic acid, into the desired this compound. This is a standard and efficient chemical transformation. The most common method for this conversion is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents readily convert the carboxylic acid into the more reactive acyl chloride, which is a key intermediate in the synthesis of many pharmaceuticals and agrochemicals.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The carbonyl carbon of this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of numerous derivatives, including amides and esters.

The reaction of this compound with amines is a facile method for the preparation of substituted benzamides, which are important structural motifs in many pharmaceutical and agrochemical compounds.

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted-3-bromo-4-fluorobenzamides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion, typically facilitated by a base to neutralize the hydrogen chloride byproduct.

The general reaction scheme is as follows:

Reaction Scheme: Amidation of this compound

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary or Secondary Amine | N-substituted-3-bromo-4-fluorobenzamide |

The choice of solvent and catalyst can significantly influence the efficiency and environmental impact of amidation reactions. While traditional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are effective, their toxicity has prompted the exploration of greener alternatives. Cyrene, a bio-based solvent derived from cellulose, has emerged as a promising medium for amide bond formation from acid chlorides. prepchem.com It has been demonstrated to be an effective replacement for conventional dipolar aprotic solvents in these reactions. prepchem.com

Research has shown that the use of Cyrene in the synthesis of amides from acid chlorides can lead to high yields and simplified purification processes, often requiring only precipitation with water. prepchem.com This approach avoids the use of toxic solvents and can significantly increase the molar efficiency of the reaction. prepchem.com The use of a base, such as triethylamine, is typically employed to scavenge the HCl produced during the reaction.

A specific example of amidation is the synthesis of (3-Bromo-4-fluorophenyl)(1,1-dioxidothiomorpholino)methanone. This compound can be prepared by the reaction of this compound with thiomorpholine (B91149) 1,1-dioxide. In this reaction, the secondary amine nitrogen of the thiomorpholine 1,1-dioxide acts as the nucleophile, attacking the carbonyl carbon of the acid chloride to form the corresponding amide.

Synthesis of (3-Bromo-4-fluorophenyl)(1,1-dioxidothiomorpholino)methanone

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiomorpholine 1,1-dioxide | (3-Bromo-4-fluorophenyl)(1,1-dioxidothiomorpholino)methanone |

This compound can be readily converted to its corresponding esters through reaction with alcohols. This esterification reaction is another example of nucleophilic acyl substitution, where the oxygen atom of the alcohol acts as the nucleophile. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.

A closely related reaction, the esterification of 4-fluoro-3-bromobenzoyl fluoride (B91410) with methanol (B129727) in the presence of pyridine, proceeds with high yield, demonstrating the feasibility of this transformation for the analogous acid chloride. prepchem.com For instance, the reaction with methanol would yield methyl 3-bromo-4-fluorobenzoate, while reaction with ethanol (B145695) would produce ethyl 3-bromo-4-fluorobenzoate.

Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol | Pyridine | Methyl 3-bromo-4-fluorobenzoate |

| This compound | Ethanol | Pyridine | Ethyl 3-bromo-4-fluorobenzoate |

The conversion of this compound to 3-bromo-4-fluorobenzeneacetonitrile represents a one-carbon homologation. One reported method for this transformation involves the reaction of this compound with an ethanol solution of sodium cyanide. Current time information in Bangalore, IN. In this process, the cyanide ion acts as a nucleophile, leading to the formation of the corresponding acyl cyanide, which can then be converted to the phenylacetonitrile (B145931) derivative. This synthetic route provides a direct method to introduce a cyanomethyl group from the benzoyl chloride functionality.

Synthesis of 3-Bromo-4-fluorobenzeneacetonitrile

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Sodium cyanide | Ethanol | 3-Bromo-4-fluorobenzeneacetonitrile |

Reactivity Profile and Derivatization Strategies of 3 Bromo 4 Fluorobenzoyl Chloride

3 Cyanation and Aromatic Halogen Transformations

The synthetic utility of 3-Bromo-4-fluorobenzoyl chloride is significantly enhanced by the distinct reactivity of its functional groups: the acyl chloride and the two halogen substituents on the aromatic ring. These sites allow for sequential and selective modifications, providing pathways to a variety of complex molecules. This section explores the transformation of the acyl chloride group via cyanation and the derivatization potential through nucleophilic substitution of the aromatic halogens.

1 Cyanation Reaction Pathways and Conditions

The conversion of the benzoyl chloride functional group in this compound to a benzoyl cyanide is a key transformation that introduces a versatile nitrile moiety. This reaction typically proceeds via nucleophilic acyl substitution, where a cyanide salt displaces the chloride from the carbonyl group.

Commonly employed cyanide reagents include alkali metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN). google.com The reaction can be performed under various conditions. One established method involves reacting the benzoyl chloride with cuprous cyanide (CuCN), often at high temperatures (e.g., 220–230°C) in the absence of a solvent, to yield the corresponding benzoyl cyanide. orgsyn.org

Alternatively, the cyanation can be carried out in the presence of an inert solvent. Carboxylic acid nitriles, such as acetonitrile (B52724) or benzonitrile (B105546), have been used as solvents for the reaction between benzoyl chlorides and alkali cyanides, facilitated by a copper(I) salt catalyst at temperatures ranging from 50°C to 160°C. google.com This method has been reported to produce high yields of the benzoyl cyanide product. google.com Phase-transfer catalysis offers another pathway, enabling the reaction between benzoyl chloride and sodium cyanide in a two-phase system. chemicalbook.com

A summary of typical conditions for the cyanation of benzoyl chlorides is presented in Table 1.

| Reagent System | Catalyst/Conditions | Solvent | Temperature | Reported Yield |

| Cuprous Cyanide (CuCN) | Thermal | None | 220-230°C | 60-65% orgsyn.org |

| Alkali Cyanide (NaCN/KCN) | Copper(I) salt | Acetonitrile/Benzonitrile | 50-160°C | >90% google.com |

| Sodium Cyanide (NaCN) | Phase-transfer catalyst | Biphasic (e.g., Water/CH₂Cl₂) | Room Temp. | 60% google.com |

This table presents generalized data for benzoyl chlorides and may serve as a starting point for the specific substrate this compound.

An alternative, though more indirect, route to the corresponding benzonitrile involves converting the 3-bromo-4-fluoro-benzoic acid halide into the primary amide by reaction with ammonia. Subsequent dehydration of the amide yields the 3-bromo-4-fluorobenzonitrile. google.com

2 Evaluation of Safety and Efficacy in Cyanide-Mediated Synthesis

The efficacy of cyanation reactions on benzoyl chlorides varies with the chosen methodology. Processes utilizing copper(I) catalysts with alkali cyanides in nitrile solvents have demonstrated high efficacy, with reported yields exceeding 90%. google.com In contrast, older methods, such as the reaction with cuprous cyanide at high temperatures or phase-transfer catalysis, tend to result in lower, more moderate yields of 60-65%. google.comorgsyn.org

Despite the synthetic utility, the use of cyanide reagents necessitates stringent safety protocols due to their high acute toxicity. uthsc.edu Cyanide salts like sodium and potassium cyanide are classified as particularly hazardous substances. uthsc.edu Exposure through ingestion, skin contact, or inhalation can be fatal, with as little as 50-150 mg being a lethal dose upon ingestion. uthsc.edu

A primary hazard is the potential liberation of highly toxic and flammable hydrogen cyanide (HCN) gas. uthsc.eduamherst.edu This can occur when cyanide salts come into contact with moisture or acids. uthsc.eduamherst.edu Consequently, all manipulations must be conducted in a well-ventilated chemical fume hood. amherst.edu

Personal protective equipment (PPE) is mandatory and includes a lab coat, splash goggles, and chemical-resistant gloves; double-gloving is often recommended. uthsc.edu Safety measures should also include readily accessible cyanide antidote kits and ensuring that only trained personnel handle these reagents. youtube.com Storage and waste management are also critical. Cyanides must be stored in a cool, dry, well-ventilated area, away from acids and moisture. taekwang.co.kr All cyanide-contaminated waste is considered P-listed hazardous waste and must be disposed of according to strict institutional and regulatory guidelines. uthsc.edu

Applications of 3 Bromo 4 Fluorobenzoyl Chloride in Advanced Organic Synthesis and Material Science Research

The strategic placement of bromine and fluorine atoms on the benzoyl chloride ring makes 3-Bromo-4-fluorobenzoyl chloride a versatile and highly reactive intermediate in organic chemistry. Its unique electronic and steric properties are leveraged in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research.

Analytical Characterization and Purity Assessment of 3 Bromo 4 Fluorobenzoyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 3-Bromo-4-fluorobenzoyl chloride, offering unambiguous evidence of its molecular architecture through the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like ¹⁹F.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the aromatic protons are found in distinct regions of the spectrum due to the influence of the electron-withdrawing bromine, fluorine, and benzoyl chloride groups. A patent for a novel benzofuran (B130515) derivative reports the ¹H NMR spectral data for the starting material, this compound, in a deuterated chloroform (B151607) (CDCl₃) solvent. google.com The spectrum shows complex multiplets for the three aromatic protons. google.com

| Proton Signal | Chemical Shift (δ ppm) in CDCl₃ | Multiplicity |

| Aromatic H | 7.00-7.30 | Multiplet (m) |

| Aromatic H | 8.05-8.15 | Multiplet (m) |

| Aromatic H | 8.30-8.40 | Multiplet (m) |

| Data sourced from a patent describing the synthesis of a benzofuran derivative. google.com |

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. While specific experimental data for this compound is not readily available in the reviewed literature, data for the closely related isomer, 2-Bromo-4-fluorobenzoyl chloride, provides expected chemical shift ranges. The carbonyl carbon of the acyl chloride is highly deshielded and appears significantly downfield. The aromatic carbons are influenced by the inductive and resonance effects of the halogen substituents. The fluorine atom, in particular, has a strong deshielding effect on the carbon to which it is attached.

| Carbon Type | Expected Chemical Shift (δ ppm) |

| Carbonyl (C=O) | 168–170 |

| Aromatic (C-Br, C-F, C-H, C-COCl) | 115–135 |

| Note: These are typical values based on the analysis of the related isomer, 2-Bromo-4-fluorobenzoyl chloride. |

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique used to analyze fluorine-containing compounds. The chemical shift of the ¹⁹F nucleus is highly dependent on its electronic environment. Specific ¹⁹F NMR data for this compound is not available in the surveyed literature.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

For halogenated compounds, the isotopic distribution is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio. This results in a characteristic pattern for the molecular ion peak [M]⁺. While specific experimental mass spectra for this compound are not detailed in the available literature, data for the isomeric compound 2-Bromo-4-fluorobenzoyl chloride indicates that the molecular ion peak [M]⁺ would be observed around m/z 236, accounting for the most abundant isotopes. Common fragmentation patterns for benzoyl chlorides include the loss of the chlorine atom and the entire chlorocarbonyl group (-COCl).

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | ~236 |

| [M-Cl]⁺ | Loss of chlorine radical | ~201 |

| [M-COCl]⁺ | Loss of chlorocarbonyl radical | ~173 |

| Note: The m/z values are based on the most abundant isotopes and derived from fragmentation patterns of the related isomer, 2-Bromo-4-fluorobenzoyl chloride. |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The key functional group in this compound is the acyl chloride, which has a very strong and characteristic carbonyl (C=O) stretching absorption. The carbon-halogen bonds also have characteristic absorptions in the fingerprint region of the spectrum. Data for the related isomer, 2-Bromo-4-fluorobenzoyl chloride, suggests the following characteristic absorption bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Acyl Chloride | 1770–1790 | Strong |

| C-Br Stretch | Aryl Bromide | 550–600 | Medium |

| Note: These are typical values based on the analysis of the related isomer, 2-Bromo-4-fluorobenzoyl chloride. |

Chromatographic Methodologies for Purity Determination and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the synthesis of substituted benzoyl chlorides, GC is often used to monitor the progress of the reaction to ensure the complete conversion of the starting material. google.com Due to the reactive nature of acyl chlorides, specialized columns are often employed. For instance, in the analysis of related compounds, a GC-MS system equipped with an Rtx-5 amine column (30 m × 0.32 mm × 1.50 μm) has been used successfully, indicating its suitability for separating amine-reactive species or their derivatives. researchgate.net

A typical GC method for analyzing a substituted benzoyl chloride would involve:

Column: A capillary column with a non-polar or mid-polarity stationary phase.

Injector: Split/splitless injector, operated at a high temperature to ensure rapid volatilization.

Carrier Gas: An inert gas, typically helium or hydrogen.

Oven: A temperature program that starts at a low temperature and ramps up to elute the compound and any impurities.

Detector: A Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique used to separate, identify, and quantify components in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC analysis or for purity analysis where high resolution is required.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of benzoyl chlorides and their derivatives. sielc.comsielc.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. The high reactivity of benzoyl chlorides with water necessitates the use of non-aqueous or carefully controlled mobile phases.

A representative RP-HPLC method for a halogenated benzoyl chloride could include the following conditions: sielc.comsielc.comoup.com

| Parameter | Condition |

| Column | C18 (Reverse-Phase), e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (B52724) and Water, often with a modifier like phosphoric acid or formic acid. sielc.comsielc.com |

| Flow Rate | ~1.0 mL/min |

| Detection | UV detector, typically at a wavelength around 254 nm. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This methodology is effective for determining the purity of this compound and for monitoring its consumption or formation in synthetic processes. oup.com

Computational Chemistry and Mechanistic Investigations

Theoretical Studies on Reactivity and Selectivity

The reactivity of 3-Bromo-4-fluorobenzoyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon, which is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The Hammett equation provides a framework for quantifying the impact of substituents on the reaction rates of benzoyl chloride derivatives. wikipedia.org The bromine atom at the meta-position and the fluorine atom at the para-position exert both inductive and resonance effects.

Theoretical studies on substituted benzoyl chlorides often involve calculating the partial charges on the carbonyl carbon and the lowest unoccupied molecular orbital (LUMO) energy. A more positive partial charge and a lower LUMO energy generally correlate with higher reactivity towards nucleophiles. While specific studies on this compound are not extensively documented in publicly available literature, the principles from studies on other halogenated benzoyl chlorides can be applied. For instance, research on the solvolysis of para-substituted benzoyl chlorides has shown that electron-withdrawing groups enhance the reactivity towards nucleophilic attack. mdpi.com

The selectivity of this compound in reactions with unsymmetrical nucleophiles can also be rationalized through computational models. By calculating the activation energies for different potential reaction pathways, the most likely product can be predicted.

Table 1: Predicted Electronic Properties and Their Influence on Reactivity

| Property | Predicted Influence of Substituents | Consequence for Reactivity |

|---|---|---|

| Partial Charge on Carbonyl Carbon | The strong inductive effects of both bromine and fluorine are expected to increase the positive partial charge on the carbonyl carbon. | Enhanced electrophilicity, leading to faster rates of nucleophilic acyl substitution compared to unsubstituted benzoyl chloride. |

| LUMO Energy | The electron-withdrawing nature of the substituents is predicted to lower the energy of the LUMO. | A lower energy LUMO more readily accepts electrons from a nucleophile's HOMO, facilitating reaction. |

| Steric Hindrance | The bromine atom at the 3-position introduces some steric bulk around the reaction center. | May slightly hinder the approach of very large nucleophiles, but this effect is generally less significant than the electronic effects for most common nucleophiles. |

Reaction Pathway Analysis and Transition State Modeling

The reactions of acyl chlorides, including this compound, with nucleophiles typically proceed through a nucleophilic acyl substitution mechanism. This can occur via a stepwise (addition-elimination) pathway involving a tetrahedral intermediate or a concerted pathway. libretexts.org Computational chemistry allows for the detailed exploration of these reaction pathways by mapping the potential energy surface.

Reaction Pathway Modeling: By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. For the reaction of this compound with a nucleophile (e.g., an alcohol or amine), computational models can determine the relative energies of the tetrahedral intermediate and the transition states leading to its formation and breakdown.

Transition State Modeling: Transition state theory is a fundamental concept used to understand reaction rates. libretexts.org Computational methods can locate the transition state structure for a given reaction step and calculate its energy. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can provide valuable information about the distribution of electrons and the nature of chemical bonds in this compound.

Key DFT-derived properties include:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. The LUMO is typically centered on the carbonyl group, and its energy and shape determine the site of nucleophilic attack.

Electron Density Distribution: DFT can be used to calculate the electron density at various points in the molecule, revealing the polarization of bonds and the partial charges on atoms. For this compound, this would confirm the electrophilic nature of the carbonyl carbon.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (typically colored red) indicate nucleophilic sites.

While a specific DFT analysis of this compound is not widely published, DFT studies on similar aromatic compounds demonstrate the utility of this approach in understanding the influence of substituents on electronic structure. ukm.my

Table 2: Representative DFT Calculation Parameters for Similar Molecules

| Parameter | Typical Value/Observation | Significance for this compound |

|---|---|---|

| HOMO-LUMO Gap | Generally in the range of 4-6 eV for substituted aromatics. | A smaller gap can indicate higher reactivity. The electron-withdrawing substituents on this compound would be expected to lower this gap compared to benzene. |

| Calculated Dipole Moment | Varies depending on the symmetry and nature of substituents. | The asymmetrical substitution in this compound would result in a significant dipole moment, influencing its solubility and intermolecular interactions. |

| Vibrational Frequencies | Calculated frequencies can be compared with experimental IR and Raman spectra to confirm the structure. The C=O stretching frequency is a key diagnostic peak. | DFT can predict the shift in the C=O stretching frequency due to the electronic effects of the bromo and fluoro substituents. |

Prediction of Spectroscopic Properties of Derivatives

Computational chemistry is increasingly used to predict the spectroscopic properties of molecules, which can aid in the identification and characterization of new compounds. For derivatives of this compound, such as amides and esters formed through its reactions, computational methods can predict their NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For a series of derivatives of this compound, computational methods can predict how the chemical shifts of the aromatic protons and carbons, as well as the fluorine atom, would change depending on the nature of the substituent introduced at the carbonyl group.

Infrared (IR) Spectroscopy: As mentioned, DFT calculations can predict the vibrational frequencies of molecules. This is particularly useful for identifying characteristic functional group absorptions in the IR spectrum. For example, the position of the carbonyl (C=O) stretching band in the IR spectra of amides and esters derived from this compound can be predicted and correlated with the electronic properties of the new substituent.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption bands in the UV-Vis spectrum. rsc.org This can help in understanding the photophysical properties of the derivatives of this compound.

Table 3: Predicted Spectroscopic Features of a Hypothetical Amide Derivative (N-phenyl-3-bromo-4-fluorobenzamide)

| Spectroscopic Technique | Predicted Feature | Rationale |

|---|---|---|

| ¹H NMR | Aromatic protons would exhibit complex splitting patterns in the aromatic region (approx. 7.0-8.5 ppm). The amide N-H proton would appear as a broad singlet. | The chemical shifts are influenced by the electronic effects of the bromo, fluoro, and amide groups, as well as through-space coupling. |

| ¹³C NMR | The carbonyl carbon would appear at a characteristic downfield shift (approx. 160-170 ppm). The aromatic carbons would show distinct signals based on their substitution pattern. | The chemical shift of the carbonyl carbon is sensitive to the nature of the attached nitrogen atom. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift influenced by the electronic environment. | The chemical shift would be indicative of the overall electron density on the aromatic ring. |

| IR Spectroscopy | A strong C=O stretching band for the amide group (typically 1650-1680 cm⁻¹). An N-H stretching band (around 3300 cm⁻¹). | The position of the C=O band is lower than that of the parent acyl chloride due to resonance with the nitrogen lone pair. |

Sustainable Chemistry and Process Development

Development of Eco-Friendly Synthetic Routes

The pursuit of green chemistry principles has driven research towards developing synthetic pathways that minimize hazardous substances and improve atom economy. This is particularly relevant for the synthesis of halogenated aromatic compounds, which often traditionally rely on harsh reagents and conditions.

The synthesis of 3-Bromo-4-fluorobenzoyl chloride typically begins with the bromination of a suitable 4-fluoro-substituted precursor, followed by conversion of a functional group to the acyl chloride. Traditional methods for producing the key intermediate, 3-bromo-4-fluorobenzoic acid, have involved multi-step processes using reagents that pose environmental and safety challenges. For instance, a patented process describes reacting fluorobenzene (B45895) with acetyl chloride in the presence of a stoichiometric amount of aluminum chloride catalyst, followed by bromination with elemental bromine and subsequent oxidation. google.com While effective, this route generates significant waste from the catalyst and uses hazardous liquid bromine.

More recent and eco-friendly approaches focus on replacing these hazardous reagents. A notable green method has been developed for the synthesis of the related compound, 3-bromo-4-fluorobenzaldehyde (B1265969), which can be oxidized to the corresponding carboxylic acid. This process avoids the use of elemental bromine, instead generating the brominating agent in situ. patsnap.comgoogle.com The method involves the reaction of 4-fluorobenzaldehyde (B137897) with sodium bromide in a biphasic system of dichloromethane (B109758) and acidic water, followed by the addition of sodium hypochlorite (B82951). google.comguidechem.com This approach is described as a green, safe, and environmentally friendly process with a high yield, as it avoids handling highly toxic and corrosive bromine gas. patsnap.comgoogle.com The use of ultrasonic waves has also been shown to facilitate this reaction. patsnap.comgoogle.com

Other greener bromination strategies for related fluorinated aromatics include the use of alternative brominating agents like sodium bromate (B103136) in an aqueous acidic solution or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in acetic acid, which can offer high yields and easier control. researchgate.net

For the final conversion of 3-bromo-4-fluorobenzoic acid to this compound, thionyl chloride is commonly employed. While effective, this reagent is hazardous and releases HCl and SO2 gas. Greener alternatives for acylation and related reactions are an active area of research. Methodologies that avoid halogenated reagents entirely, such as using methanesulfonic anhydride, have been developed for Friedel-Crafts acylation, a related reaction type, which results in minimal waste with no metallic or halogenated components. acs.orgorganic-chemistry.org

Table 1: Comparison of Synthetic Routes for 3-Bromo-4-fluoro Aromatic Precursors

Feature Traditional Route (e.g., Friedel-Crafts based) Greener Route (In situ bromination) Starting Material Fluorobenzene or 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Brominating Agent Elemental Bromine (Br₂) Sodium Bromide (NaBr) / Sodium Hypochlorite (NaOCl) Catalyst/Reagents Aluminum Chloride (AlCl₃) (stoichiometric) Hydrochloric Acid (HCl) (catalytic amounts) Solvent Carbon disulfide, Dichloromethane Dichloromethane / Water (biphasic) Key Advantages Established, high yield Avoids handling of toxic Br₂, lower risk, environmentally friendly. [3, 4] Key Disadvantages Use of hazardous Br₂, large amounts of catalyst waste. [23, 42] Requires careful control of reaction conditions.

Process Intensification and Continuous Flow Chemistry Approaches

Process intensification (PI) aims to develop innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. aiche.orgcatalysis-summit.com Continuous flow chemistry is a key enabling technology for PI, offering significant advantages over traditional batch processing, especially for the synthesis of fine chemicals like this compound. numberanalytics.comnumberanalytics.comresearchgate.net

The synthesis of this compound involves several steps that can be hazardous on a large scale, including exothermic bromination and the use of toxic and corrosive chlorinating agents like thionyl chloride. Continuous flow reactors, characterized by their small internal volumes and high surface-area-to-volume ratios, offer superior control over reaction parameters such as temperature, pressure, and mixing. catalysis-summit.comacs.org This enhanced control significantly mitigates the risks associated with highly exothermic or fast reactions, preventing thermal runaways and the formation of undesired byproducts. researchgate.net

Applying a continuous flow approach to the synthesis of this compound could involve several key steps:

Flow Bromination: Performing the bromination of a 4-fluoroaromatic precursor in a microreactor or flow reactor would allow for precise temperature control of this often exothermic step. The efficient mixing in such reactors ensures homogeneity and can lead to higher selectivity and yields compared to batch reactors.

In Situ Generation and Use of Acyl Chloride: The conversion of 3-bromo-4-fluorobenzoic acid to the acyl chloride can be performed on-demand in a flow system. For example, studies have shown the successful continuous flow synthesis of various acyl chlorides from their corresponding carboxylic acids. acs.orgresearchgate.net This "synthesis-on-demand" approach is particularly valuable for reactive and unstable intermediates like acyl chlorides, eliminating the need for their isolation, storage, and transport, thereby enhancing process safety. acs.orgacs.org

Table 2: Potential Benefits of Continuous Flow Chemistry for this compound Synthesis

Process Step Challenge in Batch Processing Advantage of Continuous Flow Processing Aromatic Bromination Highly exothermic, potential for thermal runaway, hazardous reagents. Superior heat transfer and temperature control, smaller reactor volume enhances safety, improved mixing leads to better selectivity. era-environmental.com Acyl Chloride Formation (e.g., with Thionyl Chloride) Use of toxic/corrosive reagent, evolution of gaseous HCl/SO₂. On-demand generation and immediate consumption of the acyl chloride improves safety; enclosed system contains gas byproducts. [7, 14] Overall Process Multiple unit operations (reaction, isolation, purification), large footprint, potential for operator exposure. Integration of synthesis and work-up steps, automation, reduced footprint, and minimized operator exposure. [1, 11]

Waste Minimization and Solvent Selection in Industrial and Academic Synthesis

A central goal of green chemistry is the minimization of waste. irjmets.comlaboratoriosrubio.com The Environmental Factor (E-Factor), defined as the total mass of waste generated per mass of product, is a key metric used to assess the environmental impact of a chemical process. youtube.comsheldon.nlera-environmental.com In the fine chemical and pharmaceutical industries, E-Factors can be notoriously high, often ranging from 5 to well over 100, with solvent losses accounting for a significant portion of the waste. sheldon.nllibretexts.org

In the synthesis of this compound and its precursors, waste is generated from several sources:

Catalyst Waste: Traditional Friedel-Crafts and bromination reactions often use stoichiometric amounts of Lewis acid catalysts like AlCl₃, which are difficult to recycle and result in large quantities of acidic, metal-containing aqueous waste. google.com

Reagent Byproducts: The use of reagents like thionyl chloride produces gaseous HCl and SO₂, which must be scrubbed, and bromination reactions can leave behind unreacted bromine and bromide salts.

Solvent Waste: A significant contributor to the E-Factor is the use of organic solvents for the reaction, extraction, and purification steps. jk-sci.com Traditional routes often employ halogenated solvents like dichloromethane (DCM) or chloroform (B151607), which are environmentally persistent and pose health risks. google.compatsnap.com

Strategies to minimize waste in this context focus on both catalyst and solvent choice. The move towards catalytic rather than stoichiometric reagents is a primary goal. Furthermore, careful solvent selection is critical. Solvent selection guides, such as the one developed by the CHEM21 consortium, rank solvents based on a comprehensive assessment of their safety, health, and environmental (SHE) impacts. rsc.orgyork.ac.uk These guides generally classify solvents into categories such as 'Recommended', 'Problematic', and 'Hazardous'. For instance, water, ethanol (B145695), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are often preferred, while halogenated solvents like dichloromethane and ethers like dioxane are considered problematic or hazardous. nih.govutoronto.caubc.ca

In addition to solvent substitution, waste can be reduced by improving purification techniques. For example, a patented greener synthesis of 3-bromo-4-fluorobenzaldehyde utilizes "bulk melting crystallization" for purification, which can significantly reduce the solvent waste associated with traditional column chromatography. patsnap.comgoogle.com

Table 3: Environmental and Safety Profile of Solvents Relevant to Synthesis ```html

| Solvent | Typical Use in Synthesis | CHEM21 Green Chemistry Classification (Illustrative) | Key Issues |

|---|---|---|---|

| Dichloromethane (DCM) | Reaction solvent, extraction | Problematic/Hazardous | Suspected carcinogen, high environmental impact. catalysis-summit.com |

| Chloroform | Reaction solvent, extraction | Hazardous | Suspected carcinogen, toxic, environmental hazard. laboratoriosrubio.com |

| Toluene (B28343) | Extraction | Problematic | Flammable, toxic for reproduction. |

| Tetrahydrofuran (THF) | Reaction solvent | Problematic | Forms explosive peroxides, air/water contamination potential. patsnap.com |

| Ethanol | Greener Alternative | Recommended | Renewable, low toxicity, biodegradable. patsnap.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Recommended | Bio-derived, higher boiling point than THF, less prone to peroxide formation. numberanalytics.com |

| Water | Reaction medium, extraction | Recommended | Benign, non-flammable, but can be energy-intensive to remove. patsnap.com |

Table of Mentioned Compounds

Compound Name This compound 3-Bromo-4-fluorobenzoic acid 3-Bromo-4-fluorobenzaldehyde 4-Fluorobenzaldehyde Fluorobenzene Acetyl chloride Aluminum chloride Bromine Sodium hypochlorite Sodium bromide Hydrochloric acid Dichloromethane 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Acetic acid Sodium bromate Thionyl chloride Methanesulfonic anhydride Toluene Tetrahydrofuran (THF) Ethanol 2-Methyltetrahydrofuran (2-MeTHF) Chloroform Carbon disulfide Dioxane Cyanuric chloride

Q & A

Basic: What are the optimized synthetic routes for 3-bromo-4-fluorobenzoyl chloride, and how can reaction intermediates be characterized?

Answer:

The synthesis typically involves bromination of 4-fluoro-benzoyl fluoride using elemental bromine (Br₂) in the presence of FeCl₃ (1% w/w) at 70–75°C. Key intermediates include 3-bromo-4-fluorobenzoyl fluoride and bromide, which can be separated via fractional distillation (boiling points: 82–83°C/15 mbar for fluoride; 123°C/15 mbar for bromide) . Characterization of intermediates requires GC for purity analysis and NMR (¹H/¹³C) to confirm substitution patterns. Melting points (32–34°C for fluoride; 35–37°C for bromide) should be cross-verified via differential scanning calorimetry (DSC) to resolve discrepancies .

Basic: What safety protocols are critical when handling this compound?

Answer:

The compound is corrosive (GHS05) and requires strict PPE: acid-resistant gloves, goggles, and fume hood use. Immediate decontamination steps include rinsing skin/eyes with water for ≥15 minutes and removing contaminated clothing. Storage must be in inert, moisture-free environments to prevent hydrolysis. Regulatory compliance with REACH and OSHA HazCom 2012 is mandatory, though it is not classified as an SVHC (Substance of Very High Concern) .

Basic: Which analytical techniques are most effective for purity assessment and structural confirmation?

Answer:

- Purity: GC with flame ionization detection (FID) is preferred for quantifying residual bromine or unreacted precursors. Purity thresholds >95% are typical for research-grade material .

- Structural Confirmation: ¹⁹F NMR is critical for verifying fluorine substitution, while IR spectroscopy identifies the carbonyl stretch (~1750 cm⁻¹) of the benzoyl chloride group. High-resolution mass spectrometry (HRMS) can resolve isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can SHELX software improve crystallographic refinement of derivatives?

Answer:

SHELXL is optimal for refining small-molecule crystal structures, especially for resolving disorder in bromine/fluorine substituents. For twinned crystals (common in halogenated aromatics), the TWIN/BASF commands in SHELXL enable robust refinement. Pair this with Olex2 for visualization to validate bond lengths (C-Br: ~1.89 Å; C-F: ~1.35 Å) and angles against DFT-calculated models .

Advanced: How should researchers address contradictions in reported melting points and boiling points?

Answer:

Discrepancies (e.g., melting points varying by 2–3°C across studies) often arise from impurities or polymorphic forms. Mitigation strategies include:

- DSC Analysis: Determine phase transitions with ±0.5°C accuracy.

- Recrystallization: Use solvent systems like hexane/ethyl acetate to isolate pure polymorphs.

- Cross-Validation: Compare with structurally analogous compounds (e.g., 4-bromo-2-fluorobenzaldehyde, mp 60–62°C) to identify trends .

Advanced: What role does this compound play in medicinal chemistry applications?

Answer:

The compound is a key electrophile for synthesizing aryl ketone inhibitors. For example, it can acylate amines to form benzamide pharmacophores targeting kinases or GPCRs. Optimize reaction yields (>80%) by using DCM as a solvent with DIPEA (2 eq.) to scavenge HCl. LC-MS monitoring ensures intermediate stability .

Advanced: How does moisture impact the stability of this compound, and how can decomposition be quantified?

Answer:

Hydrolysis generates 3-bromo-4-fluorobenzoic acid, detectable via TLC (Rf shift) or ¹H NMR (disappearance of the acyl chloride proton at ~9–10 ppm). Kinetic studies using Karl Fischer titration show a 10% decomposition rate after 24 hours at 40% relative humidity. Store under argon with molecular sieves (3 Å) to extend shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。